3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Lipophilicity Drug-likeness Solubility prediction

3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034277-97-7) is a synthetic sulfonamide-bearing piperidine-pyridine ether with molecular formula C18H21ClN2O4S and molecular weight 396.9 g/mol. The compound features a 3-chloro-4-((piperidin-3-yl)oxy)pyridine core N‑substituted with a 2‑methoxy‑5‑methylphenyl sulfonyl group.

Molecular Formula C18H21ClN2O4S
Molecular Weight 396.89
CAS No. 2034277-97-7
Cat. No. B2441752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine
CAS2034277-97-7
Molecular FormulaC18H21ClN2O4S
Molecular Weight396.89
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C18H21ClN2O4S/c1-13-5-6-17(24-2)18(10-13)26(22,23)21-9-3-4-14(12-21)25-16-7-8-20-11-15(16)19/h5-8,10-11,14H,3-4,9,12H2,1-2H3
InChIKeyUJIVEHBFJQIMBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034277-97-7): Procurement-Relevant Structural and Physicochemical Profile


3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034277-97-7) is a synthetic sulfonamide-bearing piperidine-pyridine ether with molecular formula C18H21ClN2O4S and molecular weight 396.9 g/mol [1]. The compound features a 3-chloro-4-((piperidin-3-yl)oxy)pyridine core N‑substituted with a 2‑methoxy‑5‑methylphenyl sulfonyl group. Its computed physicochemical properties (XLogP 3.2, 0 H‑bond donors, 6 H‑bond acceptors, 5 rotatable bonds) place it within small-molecule drug-like space [1]. The compound is commercially available at ≥95% purity for research use and belongs to a broader class of sulfonylpiperidine derivatives investigated as long‑chain fatty acyl elongase (LCE) inhibitors, antibacterial agents targeting thymidylate kinase, and iron‑chelating anti‑infective compounds [2][3][4].

Why Direct Substitution of 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine with Close Analogs Risks Program Discordance


Within the 3‑chloro‑4‑(piperidin‑3‑yloxy)pyridine scaffold, the choice of N‑sulfonyl aromatic group is not trivial: replacement of the 2‑methoxy‑5‑methylphenyl moiety with mesityl (2,4,6‑trimethylphenyl) increases computed XLogP from 3.2 to 3.9 and reduces hydrogen‑bond acceptor count from 6 to 5 [1][2]. Even among sulfonylpiperidine pyridine congeners, small structural modifications have been shown to alter potency against thymidylate kinase by >100‑fold and shift iron‑chelating efficacy substantially [3][4]. Consequently, substituting the target compound with an in‑class analog lacking the methoxy substituent or repositioning the pyridine‑ether linkage risks unpredictable changes in solubility, target engagement, and biological readout, undermining reproducibility in screening campaigns and lead‑optimization programs [1][2][3].

Product-Specific Quantitative Differentiation Evidence for 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine (CAS 2034277-97-7)


Computed Lipophilicity (XLogP) Head-to-Head: Impact on Predicted Solubility and Permeability Versus the Mesitylsulfonyl Analog

The target compound exhibits a computed XLogP of 3.2, compared with 3.9 for the closest direct analog 3‑chloro‑4‑((1‑(mesitylsulfonyl)piperidin‑3‑yl)oxy)pyridine (CAS 2034497‑98‑6), which replaces the 2‑methoxy‑5‑methylphenyl group with a 2,4,6‑trimethylphenyl (mesityl) group [1]. The 0.7 log unit lower XLogP translates to a predicted ~5‑fold higher aqueous solubility, favoring dissolution‑rate‑limited absorption in permeability assays [1]. Additionally, the target compound possesses six hydrogen‑bond acceptors compared to five for the mesityl analog, attributable to the methoxy oxygen, which can participate in specific polar interactions or act as a metabolic soft spot [2].

Lipophilicity Drug-likeness Solubility prediction

Hydrogen-Bond Acceptor Architecture: The Methoxy Oxygen as a Key Differentiator in Target-Engagement Models

The 2‑methoxy‑5‑methylphenyl sulfonyl group introduces a sixth hydrogen‑bond acceptor (the methoxy oxygen) that is absent in the mesityl analog (5 HBA) and the 2‑fluorobenzyl analog (likely 4‑5 HBA) [1][2]. In sulfonylpiperidine‑based inhibitors of Gram‑positive thymidylate kinase (TMK), the sulfonyl oxygen and pendant aromatic substituents form critical hydrogen‑bond networks with active‑site residues; alteration of HBA count by a single unit shifted IC50 values by >100‑fold within a congeneric series [3]. Although direct TMK inhibition data are not available for the target compound, the presence of an additional, directionally positioned HBA provides a rational basis for expecting divergent binding kinetics or selectivity relative to analogs lacking the methoxy substituent [3].

Structure-activity relationship Sulfonamide Drug design

Antibacterial and Anti-Virulence Scaffold Validation: Class-Level Evidence from Pyridine-3-N-Sulfonylpiperidine Derivatives

A pyridine‑3‑N‑sulfonylpiperidine derivative (compound 4a) was identified through Drosophila melanogaster infection screening as an anti‑infective agent that protects against Pseudomonas aeruginosa without direct bacterial killing [1]. Compound 4a inhibited secreted toxin production (pyocyanin, hydrogen cyanide) while enhancing siderophore output (pyoverdine, pyochelin), indicative of iron deprivation; it chelated Fe²⁺ and Fe³⁺ more efficiently than deferoxamine and deferiprone [1]. The target compound shares the critical pyridine‑3‑sulfonylpiperidine substructure and adds a 3‑chloro‑4‑oxy substitution that may further modulate metal‑binding or target engagement. Additionally, sulfonylpiperidines have shown potent inhibition of Staphylococcus aureus thymidylate kinase (TMK) with crystallographic evidence of specific binding modes [2].

Antibacterial Anti-virulence Iron chelation

Rotatable Bond Flexibility and Its Impact on Conformational Entropy Penalty Upon Binding

The target compound bears five rotatable bonds (ether linkage, sulfonamide S–N bond, two aromatic–sulfonyl bonds, methoxy C–O), compared with four for the mesityl analog and three for simpler N‑methyl‑sulfonyl‑piperidine‑pyridine analogs [1][2]. Each additional rotatable bond imposes an estimated unfavourable conformational entropy penalty of ~0.7–1.0 kcal/mol upon rigid‑site binding [3]. While this suggests potentially weaker binding if the added bond does not engage in productive interactions, the methoxy group simultaneously offers a compensating enthalpic gain through H‑bond formation, creating a unique thermodynamic signature that distinguishes the compound from less flexible but enthalpically poorer analogs [1][3].

Conformational analysis Binding thermodynamics Medicinal chemistry

Commercial Availability and Purity Benchmarking: Baseline for Reproducible Screening

The target compound is commercially available from multiple suppliers at ≥95% purity (typically determined by HPLC or LC‑MS), with molecular identity confirmed by ¹H NMR and high‑resolution mass spectrometry . This purity specification aligns with industry standards for primary screening libraries (≥90% purity) but exceeds the typical purity of many in‑house synthesized analogs, which may contain residual starting materials or side products that confound dose‑response and selectivity assays . The consistent availability and documented analytical characterization reduce batch‑to‑batch variability and support longitudinal reproducibility in multi‑site collaborative studies.

Chemical procurement Purity specification Reproducibility

Recommended Application Scenarios for 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine Based on Quantitative Differentiation Evidence


Lead-Like Probe Development for Gram-Positive Antibacterial Drug Discovery Targeting Thymidylate Kinase

The sulfonylpiperidine chemotype has demonstrated potent, structure‑based inhibition of Gram‑positive thymidylate kinase (TMK) with crystallographic confirmation of binding mode [1]. The target compound's additional HBA (methodxy oxygen) and lower logP (3.2) relative to mesityl analogs make it a suitable starting point for optimizing solubility‑driven antibacterial activity while maintaining target engagement, as suggested by >100‑fold IC50 differences observed upon HBA perturbation within the TMK inhibitor series [1].

Iron-Chelating Anti-Virulence Probe Based on the Pyridine-3-Sulfonylpiperidine Pharmacophore

The pyridine‑3‑N‑sulfonylpiperidine core has been pharmacologically validated in Drosophila infection models for anti‑virulence activity through iron chelation, outperforming clinical chelators deferoxamine and deferiprone [2]. The target compound retains this core while offering tunable logP and HBA properties that can be exploited to balance chelation potency, bacterial membrane penetration, and mammalian cell safety [2].

Physicochemical Comparator for Structure-Activity Relationship (SAR) Studies on Sulfonylpiperidine Library Expansion

With computed ΔXLogP of −0.7, ΔHBA of +1, and ΔRotB of +1 versus the mesityl analog [3][4], the target compound serves as a critical matched‑pair partner for systematically dissecting the contributions of lipophilicity, hydrogen‑bond capacity, and conformational flexibility to in vitro potency, selectivity, and ADME parameters in lead optimization campaigns [3][4].

Analytically Verified Reference Standard for High-Throughput Screening Quality Control

The compound's established ≥95% purity with multi‑method characterization (HPLC, LC‑MS, ¹H NMR) qualifies it as a control material for benchmarking assay performance, validating screening library integrity, and assessing inter‑laboratory reproducibility in collaborative consortia or CRO screening networks .

Quote Request

Request a Quote for 3-Chloro-4-((1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.